molecular formula C9H6ClNO2 B7951111 8-chloro-2-hydroxy-1H-quinolin-4-one

8-chloro-2-hydroxy-1H-quinolin-4-one

Cat. No.: B7951111
M. Wt: 195.60 g/mol
InChI Key: OECNFSGXQMTYMK-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Identifier (CID) 21390365 is a chemical substance with specific properties and applications. This compound is utilized in various scientific and industrial fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 8-chloro-2-hydroxy-1H-quinolin-4-one involves specific synthetic routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the desired compound along with imidazolium chloride as a byproduct . The reaction is typically carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The removal of byproducts and purification of the final product are critical steps in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-hydroxy-1H-quinolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions are common, where one functional group in the compound is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically use reagents such as oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and include controlled temperature, pressure, and the use of catalysts.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield various substituted compounds.

Scientific Research Applications

8-chloro-2-hydroxy-1H-quinolin-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: this compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 8-chloro-2-hydroxy-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-chloro-2-hydroxy-1H-quinolin-4-one include other imidazole derivatives and compounds with similar chemical structures. Examples include:

Uniqueness

This compound is unique due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

IUPAC Name

8-chloro-2-hydroxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-6-3-1-2-5-7(12)4-8(13)11-9(5)6/h1-4H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECNFSGXQMTYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=CC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)Cl)NC(=CC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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